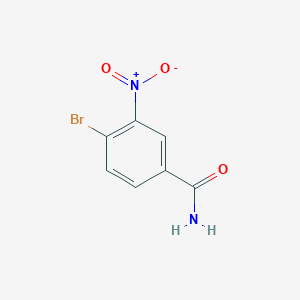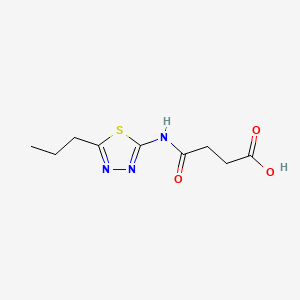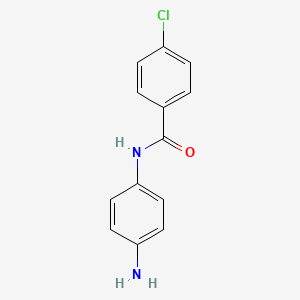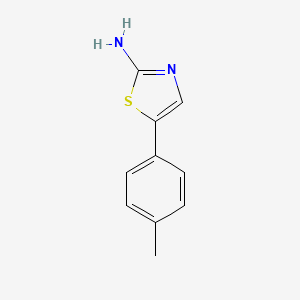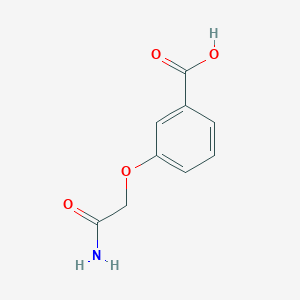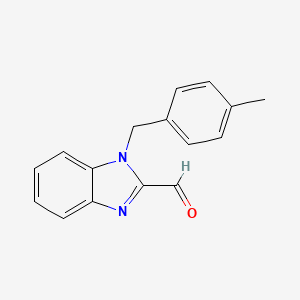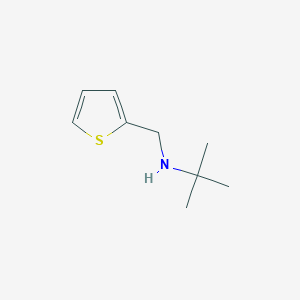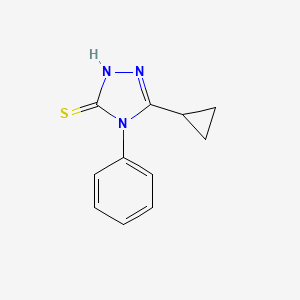
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids using N-bromosuccinimide under radical-chain reaction conditions. This method has been utilized to create novel electrophilic building blocks for the synthesis of EPCs, highlighting the versatility and reactivity of the bromo-isoindolinyl moiety in synthetic applications (Zimmermann & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives has been elucidated through X-ray crystallography, revealing significant details about their stereochemistry and hydrogen bonding patterns. These studies provide insights into the conformational preferences and the impact of the bromo and isoindolinyl groups on the overall molecular geometry (Gallagher, Brady, & Murphy, 2000).
Chemical Reactions and Properties
The compound serves as a precursor in various chemical reactions, including substitutions and chain elongations, demonstrating its utility in synthesizing chiral derivatives with potential applications in medicinal chemistry and material science. The chemical reactivity is influenced by the bromo and isoindolinyl groups, which facilitate the introduction of functional groups and structural modifications (Noda & Seebach, 1987).
Physical Properties Analysis
The physical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives, including melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and interactions. The distinct hydrogen bonding and molecular packing observed in these compounds influence their physical characteristics and stability (Gallagher et al., 2000).
Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure Compounds
One application of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs). These compounds can be obtained from the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).
Antimicrobial Activity
Another application is in antimicrobial research. The condensation of related compounds with phthalic anhydride produces derivatives that have demonstrated promising antimicrobial activities (Bedair et al., 2006).
Synthesis of Anticonvulsant Agents
Compounds derived from 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been synthesized and evaluated as potential anticonvulsant agents. These derivatives exhibit various levels of anticonvulsant activity in different seizure models (Yadav et al., 2011).
Anti-Diabetic Applications
In the field of diabetes research, derivatives of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have shown significant potential as anti-diabetic agents, particularly in inhibiting the α-glucosidase enzyme, a key target in diabetes treatment (Nazir et al., 2018).
Photodegradable Carbonate Units for Deep UV Lithography
The compound has applications in materials science, particularly in the development of novel photo-patternable cross-linked epoxy systems containing photodegradable carbonate units, suitable for deep UV lithography (Huh et al., 2009).
Structural Chemistry and Antimicrobial Activity
In structural chemistry, derivatives of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been studied for their hydrogen bonding characteristics and antimicrobial activities. Certain compounds in this series have shown sensitivity against Gram-positive and Gram-negative bacterial strains (Al-farhan et al., 2011).
Propriétés
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKPTNUIUCQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344180 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
CAS RN |
35197-64-9 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
